1-Bromo-2,3-dimethoxy-5-nitrobenzene

Catalog No.
S14216912
CAS No.
7461-55-4
M.F
C8H8BrNO4
M. Wt
262.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,3-dimethoxy-5-nitrobenzene

CAS Number

7461-55-4

Product Name

1-Bromo-2,3-dimethoxy-5-nitrobenzene

IUPAC Name

1-bromo-2,3-dimethoxy-5-nitrobenzene

Molecular Formula

C8H8BrNO4

Molecular Weight

262.06 g/mol

InChI

InChI=1S/C8H8BrNO4/c1-13-7-4-5(10(11)12)3-6(9)8(7)14-2/h3-4H,1-2H3

InChI Key

XRZOUSOAJUYGFC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)OC

1-Bromo-2,3-dimethoxy-5-nitrobenzene is an aromatic compound characterized by the presence of a bromine atom, two methoxy groups, and a nitro group attached to a benzene ring. Its molecular formula is C8H8BrNO4C_8H_8BrNO_4 and it has a molecular weight of approximately 262.059 g/mol. The compound is typically represented by the InChI Key QSEWGOVLIQAGQY-UHFFFAOYSA-N and is classified under various chemical databases with the CAS number 55034-12-3 .

The structure of 1-Bromo-2,3-dimethoxy-5-nitrobenzene features a nitro group (-NO2) that is an electron-withdrawing substituent, which can influence its reactivity and biological activity. The methoxy groups (-OCH3) are electron-donating groups that can affect the compound's solubility and interaction with biological targets.

Typical of nitro-substituted aromatic compounds. These include:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The nitro group can direct further substitution reactions on the aromatic ring.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, affecting the compound's properties and potential applications .

Several synthetic routes exist for producing 1-Bromo-2,3-dimethoxy-5-nitrobenzene. A common method involves:

  • Nitration: Starting from 1-Bromo-2,3-dimethoxybenzene, nitration can be achieved using a mixture of nitric acid and acetic anhydride at controlled temperatures (0 - 20 °C) to yield the desired nitro compound.
  • Isolation: The product can be purified through recrystallization or chromatography techniques to obtain high-purity samples suitable for further study or application .

1-Bromo-2,3-dimethoxy-5-nitrobenzene finds utility in various fields:

  • Analytical Chemistry: It can be used as a standard or reference compound in high-performance liquid chromatography (HPLC) for method development and validation.
  • Pharmaceutical Research: Due to its potential biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Material Science: Its unique properties may be leveraged in creating advanced materials or polymers with specific functionalities .

Interaction studies of 1-Bromo-2,3-dimethoxy-5-nitrobenzene with biological macromolecules such as proteins or nucleic acids are crucial for understanding its mechanism of action. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with biological targets at the molecular level.
  • Spectroscopic Methods: Including UV-visible spectroscopy or fluorescence spectroscopy to monitor interactions in real-time.

Such studies help elucidate the pharmacodynamics and pharmacokinetics of the compound, guiding its potential therapeutic applications .

Several compounds share structural similarities with 1-Bromo-2,3-dimethoxy-5-nitrobenzene. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexKey Differences
1-Bromo-3-methoxy-5-nitrobenzene500298-30-60.84Different methoxy positioning
4-Bromo-1-methoxy-2-nitrobenzene33696-00-30.94Different substitution pattern
2-Bromo-4-methoxy-1-nitrobenzene98447-30-40.87Varying positions of substituents
1-Bromo-4-methoxy-2-nitrobenzene5344-78-50.87Alternative methoxy placement
1-Bromo-3-methoxy-2-nitrobenzene500298-30-60.87Different arrangement of functional groups

These compounds differ primarily in the position of substituents on the benzene ring, which significantly influences their chemical behavior and biological activity.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

260.96367 g/mol

Monoisotopic Mass

260.96367 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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